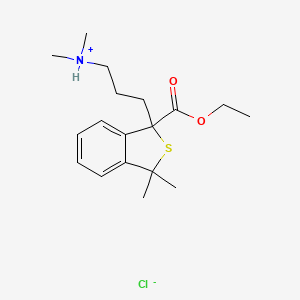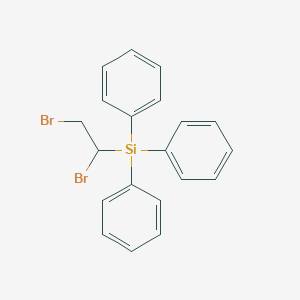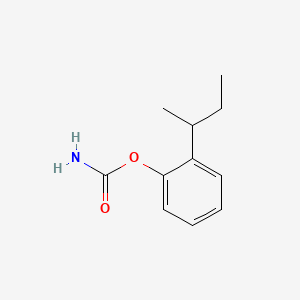
7,12-Dihydroxymethylbenz(a)anthracene-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol is a complex organic compound with the molecular formula C20H16O4 and a molecular weight of 320.339 g/mol. This compound is part of the phenanthrene family, which is known for its polycyclic aromatic hydrocarbon structure. The compound is characterized by the presence of two hydroxymethyl groups and two hydroxyl groups attached to the phenanthrene backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol typically involves multi-step organic reactions. One common method includes the reaction of benzofurazan oxide with 1-naphthol in the presence of sodium methoxide in methanol under a nitrogen atmosphere at room temperature for 24 hours. The reaction mixture is then maintained at -4°C for an additional 24 hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production capacity can range from kilograms to metric tons, depending on the demand.
Chemical Reactions Analysis
Types of Reactions
7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzo[h]phenanthrene-3,4-dicarboxylic acid.
Reduction: Formation of 7,12-bis(hydroxymethyl)dihydrobenzo[h]phenanthrene-3,4-diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow the compound to form hydrogen bonds and interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activities and gene expression, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[a]phenanthrene-3,4-diol: Lacks the hydroxymethyl groups, making it less versatile in chemical reactions.
7,12-Dimethylbenzo[h]phenanthrene-3,4-diol: Contains methyl groups instead of hydroxymethyl groups, affecting its reactivity and applications.
Uniqueness
7,12-Bis(hydroxymethyl)benzo[h]phenanthrene-3,4-diol is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its reactivity and versatility in various chemical and biological applications. This makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
78776-38-2 |
|---|---|
Molecular Formula |
C20H16O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
7,12-bis(hydroxymethyl)benzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C20H16O4/c21-9-16-11-3-1-2-4-12(11)17(10-22)19-13-7-8-18(23)20(24)15(13)6-5-14(16)19/h1-8,21-24H,9-10H2 |
InChI Key |
GIFKXVYVTYJSRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2CO)C=CC(=C4O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-Dihydroxyfuro[3,4-d]pyrimidine](/img/structure/B13751519.png)
![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B13751521.png)






![(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13751571.png)
![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)
![1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea](/img/structure/B13751592.png)
